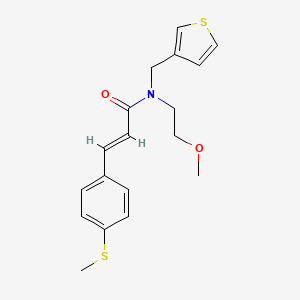

(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide

Description

(E)-N-(2-Methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is a synthetic acrylamide derivative characterized by a substituted cinnamamide backbone. Its structure features:

- Dual N-substituents: 2-methoxyethyl and thiophen-3-ylmethyl, which enhance solubility and modulate steric/electronic properties.

- The (E)-configuration of the acrylamide double bond, critical for maintaining planar geometry and biological activity .

While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., arylacrylamides and N,N-dialkylacrylamides) suggest applications in anticancer, antimicrobial, or receptor-targeted therapies .

Properties

IUPAC Name |

(E)-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c1-21-11-10-19(13-16-9-12-23-14-16)18(20)8-5-15-3-6-17(22-2)7-4-15/h3-9,12,14H,10-11,13H2,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHGXNKRVZUEAB-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C=CC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CC1=CSC=C1)C(=O)/C=C/C2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzaldehyde, thiophen-3-ylmethylamine, and (E)-3-bromoacrylic acid.

Condensation Reaction: The first step involves the condensation of 4-(methylthio)benzaldehyde with thiophen-3-ylmethylamine to form an imine intermediate.

Acrylamide Formation: The imine intermediate is then reacted with (E)-3-bromoacrylic acid under basic conditions to form the desired acrylamide compound.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The acrylamide double bond can be reduced to form the corresponding saturated amide.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Saturated amide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : The methylthio group in the target compound (4-position) and 12t (3-position) may influence binding affinity due to differences in steric hindrance and electronic distribution .

- N-Substitution : Dual alkyl/heteroaryl N-substituents (e.g., 2-methoxyethyl and thiophen-3-ylmethyl ) likely improve solubility compared to bulky sulfonamide or indole groups in analogs .

- Synthetic Routes : Most analogs employ EDCI/DCC-mediated coupling or cyclization reactions , suggesting scalable and reproducible methods for the target compound .

Physicochemical Properties

Biological Activity

(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉N₃O₂S₂

- Molecular Weight : 357.48 g/mol

- IUPAC Name : (E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide

The compound features a methoxyethyl group, a methylthio-substituted phenyl ring, and a thiophene ring, which contribute to its unique biological properties.

The biological activity of (E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide involves several mechanisms:

- Antitumor Activity :

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The thiophene moiety is believed to enhance its interaction with microbial enzymes, leading to growth inhibition.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell proliferation | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine release |

Case Studies

- In Vitro Studies :

- In Vivo Efficacy :

-

Microbial Resistance :

- A study investigating the antimicrobial effects revealed that the compound was effective against multidrug-resistant strains of bacteria, indicating its potential utility in treating infections where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide, and how can reaction conditions be optimized?

- The compound can be synthesized via a multi-step acrylamide formation. A typical approach involves coupling α,β-unsaturated carboxylic acids with amines under activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF, followed by purification via column chromatography . Optimization includes controlling solvent polarity (e.g., ethyl acetate/petroleum ether mixtures) and reaction temperature (e.g., ice-cooled conditions to minimize side reactions) . Monitoring via TLC (Rf values) ensures intermediate purity before final characterization .

Q. How can the structural identity and purity of this compound be validated?

- Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm the (E)-stereochemistry of the acrylamide double bond (typically δ 6.3–7.5 ppm for vinyl protons) and methoxyethyl/thiophenmethyl substituents .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion) and compare with theoretical values .

- Elemental Analysis : Ensure stoichiometric agreement with the molecular formula (e.g., C, H, N, S content) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Initial screens include:

- In vitro cytotoxicity : Assess against cancer cell lines (e.g., MTT assay) .

- Antioxidant activity : Measure nitric oxide scavenging using Griess reagent or DPPH radical quenching .

- Anti-inflammatory potential : Evaluate inhibition of COX-2 or TNF-α in macrophage models .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains or antioxidant enzymes). Focus on modifying the methylthiophenyl or thiophenmethyl groups to improve hydrophobic interactions or hydrogen bonding . Molecular dynamics simulations can further assess stability in binding pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

- Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use consistent DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

- Validate results with orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity data) .

- Compare IC50 values across multiple studies to identify outliers .

Q. How can advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

- LC-MS/MS : Track degradation products in simulated biological fluids (e.g., pH 7.4 buffer) .

- FT-IR : Identify bond cleavage (e.g., amide C=O stretching at ~1650 cm⁻¹) .

- UV-Vis : Monitor absorbance shifts caused by structural changes (e.g., loss of conjugation) .

Methodological Considerations

Q. What chromatographic systems are optimal for separating stereoisomers or impurities?

- Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% formic acid) to resolve (E)/(Z)-isomers . For polar impurities, normal-phase silica gel with ethyl acetate/hexane mixtures is effective .

Q. How can reaction mechanisms for acrylamide formation be experimentally validated?

- Kinetic studies : Monitor reaction progress via in situ NMR or FT-IR to identify rate-determining steps (e.g., carbodiimide activation vs. nucleophilic attack) .

- Isotopic labeling : Introduce deuterium at the β-position of the acrylamide to track stereochemical outcomes .

Critical Analysis of Evidence

- Contradictions in synthetic yields (e.g., 64% vs. 69%) may stem from purification efficiency or starting material quality .

- Biological data variability highlights the need for standardized protocols (e.g., cell passage number, serum-free conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.